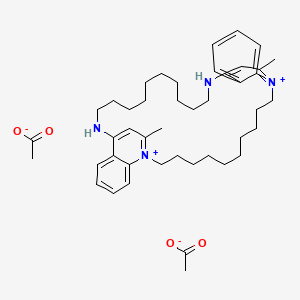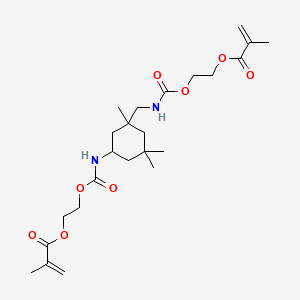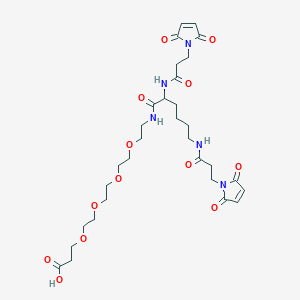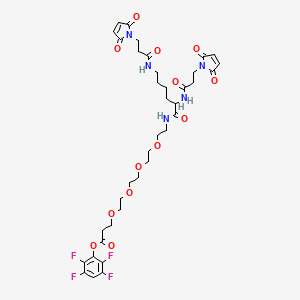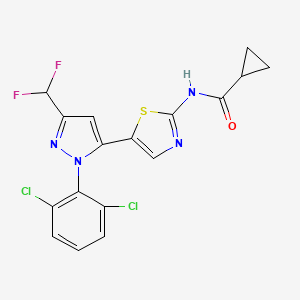
BMS-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-3 ist ein potenter Inhibitor von LIM-Kinase 1 und LIM-Kinase 2 mit einer halbmaximalen Hemmkonzentration von 5 Nanomolar bzw. 6 Nanomolar . Diese Verbindung hat aufgrund ihrer Fähigkeit, den Zellzyklusfortschritt zu stören und eine mitotische Arretierung zu induzieren, erhebliches Interesse geweckt, was sie zu einem wertvollen Werkzeug in der Krebsforschung macht .
Wissenschaftliche Forschungsanwendungen
BMS-3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study kinase inhibition and its effects on cellular processes.
Biology: Employed in studies investigating the role of LIM Kinase in cell cycle regulation and cytoskeletal dynamics.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to induce mitotic arrest and inhibit tumor growth.
Industry: Utilized in the development of new drugs and chemical probes for various biological targets
Wirkmechanismus
Target of Action
BMS-3 primarily targets LIM kinases (LIMK1 and LIMK2) . LIM kinases are crucial regulators of actin dynamics, playing a significant role in cell migration, division, and morphology .
Mode of Action
This compound acts as a potent inhibitor of LIMK1 and LIMK2, with IC50s of 5 nM and 6 nM respectively . By inhibiting these kinases, this compound disrupts actin dynamics, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of LIMK1 and LIMK2 by this compound affects the actin cytoskeleton, a critical component of cellular structure and movement . This disruption can lead to a dose-dependent reduction in cell count and induce mitotic arrest .
Result of Action
This compound’s inhibition of LIMK1 and LIMK2 leads to changes in cell behavior, including a reduction in cell count and the induction of mitotic arrest . This suggests that this compound could potentially be used to control the growth of certain types of cells, such as cancer cells .
Biochemische Analyse
Biochemical Properties
BMS-3 plays a significant role in biochemical reactions, particularly in the signaling of Rho family GTPases to cytoskeletal proteins, including cofilin and tubulin . It interacts with these enzymes and proteins, inhibiting their activity and altering the biochemical reactions they are involved in .
Cellular Effects
It is known that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through the inhibition of LIMK1 and LIMK2, which play crucial roles in cell migration and division .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BMS-3 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Prozess umfasst in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert. Dies beinhaltet die Verwendung von Reagenzien wie Dichlorfluorbenzol und verschiedenen Aminen unter kontrollierten Temperatur- und Druckbedingungen.
Funktionsgruppenmodifikationen: Anschließende Schritte umfassen die Einführung von funktionellen Gruppen, die die inhibitorische Aktivität der Verbindung verbessern. Diese Modifikationen werden durch Reaktionen wie Halogenierung, Nitrierung und Sulfonierung erreicht.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber zur Deckung des Bedarfs hochskaliert. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Verunreinigungen zu minimieren. Fortgeschrittene Techniken wie kontinuierliche Flusschemie und automatisierte Synthese werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS-3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen, die this compound beinhalten, verwenden typischerweise Mittel wie Natriumborhydrid oder Lithiumaluminiumhydrid, um reduzierte Formen der Verbindung zu erhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei moderaten Temperaturen durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; normalerweise unter wasserfreien Bedingungen durchgeführt, um Nebenreaktionen zu vermeiden.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Kinasehemmung und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: Wird in Studien eingesetzt, die die Rolle von LIM-Kinase bei der Zellzyklusregulation und der Zytoskelettdynamik untersuchen.
Medizin: Wird als potenzieller therapeutischer Wirkstoff in der Krebsbehandlung untersucht, da er die mitotische Arretierung induzieren und das Tumorwachstum hemmen kann.
Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Sonden für verschiedene biologische Ziele eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es LIM-Kinase 1 und LIM-Kinase 2 hemmt, die an der Phosphorylierung von Cofilin beteiligt sind, einem Protein, das die Dynamik der Aktinfilamente reguliert. Durch die Hemmung dieser Kinasen stört this compound das Aktin-Zytoskelett, was zu einer Zellzyklusarretierung und Apoptose in Krebszellen führt . Die beteiligten molekularen Ziele und Pfade umfassen den LIM-Kinase-Cofilin-Pfad, der eine entscheidende Rolle bei der Zellmotilität und -teilung spielt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BMS-5: Ein weiterer LIM-Kinase-Inhibitor mit ähnlicher inhibitorischer Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
VX-680: Ein Kinaseinhibitor, der Aurora-Kinase als Ziel hat, zeigt ähnliche Auswirkungen auf den Zellzyklusfortschritt, aber über einen anderen Mechanismus.
ROCK-Inhibitoren: Verbindungen, die Rho-assoziierte Proteinkinase hemmen, beeinflussen die Zytoskelettdynamik ähnlich wie LIM-Kinase-Inhibitoren.
Einzigartigkeit von BMS-3
This compound ist aufgrund seiner hohen Potenz und Selektivität für LIM-Kinase 1 und LIM-Kinase 2 einzigartig. Seine Fähigkeit, eine mitotische Arretierung und Apoptose in Krebszellen zu induzieren, macht sie zu einem wertvollen Werkzeug für die Krebsforschung und potenzielle therapeutische Entwicklung .
Eigenschaften
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGGBHCJSAEIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?
A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []
Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?
A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:
Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?
A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []
Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?
A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []
Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?
A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []
Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?
A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]
Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?
A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []
Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?
A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []
Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?
A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
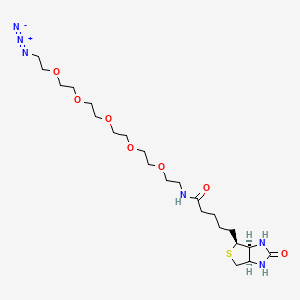
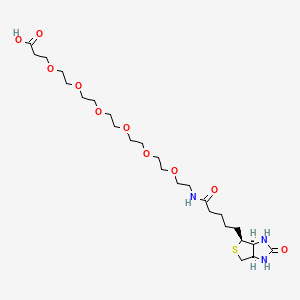

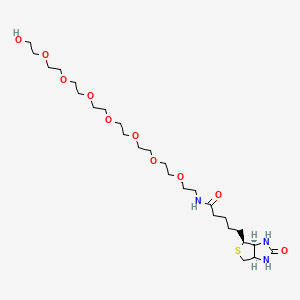


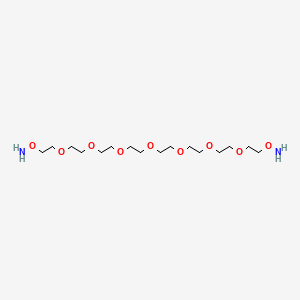

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)
